molecular formula C42H64O14 B1217926 Gypsogenin 3-O-rhamnosylglucuronide CAS No. 110064-53-4

Gypsogenin 3-O-rhamnosylglucuronide

Cat. No.: B1217926
CAS No.: 110064-53-4
M. Wt: 792.9 g/mol
InChI Key: OLFGQBKWRYLUAQ-KHXUXTKLSA-N
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Description

Molecular Formula and Elemental Composition

Gypsogenin 3-O-rhamnosylglucuronide is a triterpenoid saponin with the molecular formula C₄₂H₆₄O₁₄ and a molecular weight of 792.9 g/mol . The elemental composition comprises:

  • Carbon (C): 63.6%
  • Hydrogen (H): 8.1%
  • Oxygen (O): 28.3%

The compound consists of a gypsogenin aglycone core (a pentacyclic triterpene) conjugated to a disaccharide moiety composed of rhamnose (6-deoxy-mannose) and glucuronic acid. The glucuronic acid is linked to the C-3 hydroxyl group of gypsogenin, while rhamnose is attached via a 1→3 glycosidic bond to the glucuronide.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR techniques have been pivotal in resolving the structure:

  • ¹H NMR (600 MHz): Key signals include a deshielded proton at δ 5.23 (dd, J = 11.4, 5.2 Hz) for H-3 of gypsogenin, confirming glycosidation at this position. The anomeric protons of rhamnose and glucuronic acid appear at δ 4.98 (d, J = 7.8 Hz) and δ 5.34 (d, J = 3.6 Hz), respectively.
  • ¹³C NMR (150 MHz): The aglycone’s C-3 is shifted downfield to δ 89.5 due to glycosylation. The carbonyl (C-28) and aldehyde (C-23) groups of gypsogenin resonate at δ 207.2 and δ 192.4, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) in negative ion mode reveals a deprotonated molecular ion at m/z 791.4223 [M–H]⁻. Key fragments include:

  • m/z 469.3318 : Corresponds to the gypsogenin aglycone after loss of the disaccharide.
  • m/z 351.1082 : Glucuronic acid-rhamnose fragment.

Table 1: Key NMR Assignments

Position ¹H NMR (δ) ¹³C NMR (δ) Assignment
Gypsogenin C-3 3.95 (dd) 89.5 Glycosylation site
Rhamnose C-1 4.98 (d) 102.3 Anomeric carbon
Glucuronic acid C-1 5.34 (d) 104.8 Anomeric carbon

Stereochemical Configuration and Conformational Analysis

The compound exhibits multiple stereocenters:

  • The gypsogenin aglycone has the 3β-OH configuration, confirmed by NOESY correlations between H-3 and H-5.
  • The disaccharide moiety features α-L-rhamnose (C-1′′: δ 102.3) and β-D-glucuronic acid (C-1′: δ 104.8).

Conformational analysis via ROESY reveals a chair conformation for the glucuronic acid ring and a ¹C₄ conformation for rhamnose. The glycosidic bond between rhamnose and glucuronic acid adopts a syn-periplanar orientation , stabilized by hydrogen bonding between OH-2′ of glucuronic acid and OH-4′′ of rhamnose.

Related Glycosidic Derivatives and Analogues

Gypsogenin derivatives vary in sugar composition and linkage:

  • Gypsogenin 3-O-glucuronide (C₃₆H₅₄O₁₀): Lacks rhamnose, observed in Gypsophila repens.
  • Gypsogenin 3-O-galactosylglucuronide : Contains galactose instead of rhamnose, isolated from Acanthophyllum gypsophiloides.
  • Quillaic acid glycosides : Feature a different aglycone core but similar disaccharide motifs.

Table 2: Structural Comparison of Gypsogenin Derivatives

Compound Sugar Moieties Molecular Formula Source
This compound Rhamnose + Glucuronic acid C₄₂H₆₄O₁₄ Bobgunnia madagascariensis
Gypsogenin 3-O-glucuronide Glucuronic acid C₃₆H₅₄O₁₀ Gypsophila repens
Gypsogenin 3-O-galactosylglucuronide Galactose + Glucuronic acid C₄₂H₆₄O₁₄ Acanthophyllum gypsophiloides

Properties

CAS No.

110064-53-4

Molecular Formula

C42H64O14

Molecular Weight

792.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H64O14/c1-20-26(44)27(45)28(46)34(53-20)55-31-29(47)32(33(49)50)56-35(30(31)48)54-25-11-12-38(4)23(39(25,5)19-43)10-13-41(7)24(38)9-8-21-22-18-37(2,3)14-16-42(22,36(51)52)17-15-40(21,41)6/h8,19-20,22-32,34-35,44-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t20-,22-,23+,24+,25-,26-,27+,28+,29-,30+,31-,32-,34-,35+,38-,39-,40+,41+,42-/m0/s1

InChI Key

OLFGQBKWRYLUAQ-KHXUXTKLSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Potential

Gypsogenin and its derivatives, including gypsogenin 3-O-rhamnosylglucuronide, have been studied for their potential therapeutic effects:

  • Anti-inflammatory Properties : Research indicates that compounds derived from gypsogenin exhibit anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Antioxidant Activity : Gypsogenin derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related conditions. This activity is attributed to their ability to scavenge free radicals and enhance the body's antioxidant defenses .

Biochemical Studies

This compound has been utilized in various biochemical studies to understand its metabolic pathways and interactions within biological systems:

  • Metabolomic Profiling : In studies involving plant species such as Silene vulgaris, gypsogenin derivatives were analyzed using mass spectrometry techniques to identify their metabolic profiles. This research aids in understanding how these compounds are synthesized and metabolized in plants .
  • Phenotypic Variation Studies : The compound has been included in studies assessing phenotypic variations among different species. By analyzing the presence of gypsogenin derivatives, researchers can correlate specific traits with metabolic profiles, providing insights into plant adaptability and evolution .

Agricultural Applications

Given its bioactive properties, this compound may also find applications in agriculture:

  • Natural Pesticides : The anti-fungal and anti-bacterial properties of gypsogenin derivatives suggest their potential as natural pesticides. Research is ongoing to evaluate their effectiveness against various plant pathogens .
  • Growth Regulators : Some studies propose that sapogenins can act as plant growth regulators, influencing growth patterns and stress responses. This could lead to the development of eco-friendly agricultural practices that enhance crop resilience .

Case Study 1: Anti-inflammatory Effects

A study published in The Journal of Ethnopharmacology explored the anti-inflammatory effects of gypsogenin derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .

Case Study 2: Metabolomic Analysis

In a comprehensive metabolomic analysis conducted on Silene vulgaris, researchers identified this compound among other metabolites. The study utilized advanced techniques like flow infusion electrospray ionization mass spectrometry to quantify metabolite levels across different environmental conditions, highlighting the compound's role in plant stress responses .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Gypsogenin Derivatives and Related Saponins
Compound Aglycone Glycosylation Pattern Key Structural Features
Gypsogenin 3-O-rhamnosylglucuronide Gypsogenin Rhamnose-(1→[x])-glucuronic acid at C3 Disaccharide chain; free C28 carboxylic acid
Gypsogenin 3-O-glucuronide (G3Og) Gypsogenin Glucuronic acid at C3 Monoglucuronide; high R210/254 ratio (~550×10⁶)
Quillaic acid 3-O-glucuronide Quillaic acid Glucuronic acid at C3 Differs in aglycone (quillaic acid vs. gypsogenin)
Medicagenic acid 3-O-glucuronide Medicagenic acid Glucuronic acid at C3 Aglycone with tricarboxylic acid moiety
Glycyrrhizic acid Oleanolic acid Two glucuronic acids at C3 Bidesmosidic saponin; lacks rhamnose

Key Observations :

  • Aglycone Diversity : Gypsogenin derivatives share a 23-oxo-oleanene backbone, whereas quillaic acid (23-hydroxy) and medicagenic acid (tricarboxylic) derivatives differ in oxidation states and functional groups .
Table 2: Natural Sources and Abundance
Compound Plant Source Tissue Localization Concentration (mg/g dry extract)
This compound Gypsophila scorzonerifolia Roots Up to 13.5
G3Og Saponaria officinalis Roots Quantified via HPLC
Theasapogenol E Camellia sinensis Leaves Abundant in F1 hybrids
Momordica saponins (C1, C2) Momordica charantia Seeds Isolated as bidesmosides

Key Observations :

  • Genus-Specific Accumulation: Gypsogenin derivatives are predominant in Gypsophila and Saponaria (Caryophyllaceae), while theasapogenol E is found in tea plants .
  • Biosynthetic Flexibility: Momordica charantia produces bidesmosidic saponins with xylose and rhamnose substitutions, contrasting with the monodesmosidic structure of this compound .

Pharmacological and Functional Comparisons

Key Observations :

  • Enzyme Inhibition : Gypsogenin 3-O-glucuronide's pancreatic lipase inhibition is structure-dependent, requiring the free C28 carboxylic acid, whereas glycyrrhizic acid’s anti-inflammatory effects derive from its two glucuronides .
  • Cytotoxicity: Both this compound and related saponins (e.g., theasapogenol E) show cytotoxic effects, likely via membrane disruption or apoptosis induction .

Analytical Characterization

This compound and its analogs are distinguished using chromatographic and spectroscopic methods:

  • HPLC-UV : G3Og is quantified post-hydrolysis using glycyrrhizic acid as an internal standard, leveraging its absorbance at 254 nm .
  • Spectrophotometry: A high R210/254 absorbance ratio (~550×10⁶) confirms G3Og purity, differentiating it from phenolics and proteins .
  • MS/NMR : Complex saponins like those in Momordica charantia are elucidated via tandem MS and 2D-NMR, resolving branched glycosylation patterns .

Preparation Methods

Solvent Selection and Optimization

The extraction of this compound begins with selecting polar solvents capable of dissolving glycosylated triterpenoids. Methanol-water mixtures (70:30 v/v) have proven effective, achieving yields of 17.6% from Allochrusa gypsophiloides roots under ultrasound-assisted extraction (50°C, 2 hours). Ethanol-water (70:30 v/v) offers a greener alternative, yielding 15.5% while reducing toxicity. A comparative analysis of solvents is summarized below:

Solvent SystemYield (%)Purity (UHPLC-MS)
Methanol-water (70:30)17.689%
Ethanol-water (70:30)15.585%
Acetone1.872%
Water20.165%

Water alone yields higher quantities but lower purity due to co-extraction of polysaccharides. Methanol’s superior efficiency stems from its ability to disrupt plant cell walls and solubilize saponins.

Ultrasound-Assisted Extraction (UAE)

Ultrasound enhances extraction efficiency by cavitation, which ruptures cell membranes. For A. gypsophiloides, three cycles of UAE (50°C, 2 hours each) with methanol-water (70:30) maximized this compound recovery. Prolonged exposure beyond 6 hours degrades heat-labile glycosidic bonds, reducing yields by 12%.

Isolation and Purification

Macroporous Resin Chromatography

Crude extracts are first subjected to Diaion HP-20 resin chromatography. Elution with a stepwise methanol gradient (0–100%) separates saponins from pigments and sugars. Fractions containing this compound typically elute at 60–80% methanol, as confirmed by thin-layer chromatography (TLC) using isopropanol:H₂O:NH₄OH (7:2:1).

Silica Gel Chromatography

Further purification employs silica gel columns with chloroform-methanol gradients. For A. gypsophiloides, a stepwise gradient (10:1 to 4:1 chloroform-methanol) isolates gypsogenin derivatives with >95% purity. The compound’s polarity necessitates careful solvent selection to avoid tailing and overlap with structurally similar saponins.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C₁₈ columns (5 µm, 250 × 10 mm) and acetonitrile-water (0.1% formic acid) gradients achieves final purification. This compound elutes at 14.2 minutes under these conditions, with UV detection at 205 nm.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. Key signals include:

  • ¹H NMR (500 MHz, CD₃OD) : δ 5.28 (1H, br s, H-12), δ 4.92 (1H, d, J = 7.8 Hz, H-1 of glucuronic acid), δ 4.34 (1H, s, H-1 of rhamnose).

  • ¹³C NMR (125 MHz, CD₃OD) : δ 178.9 (C-28 carboxylic acid), δ 105.6 (C-1 of glucuronic acid), δ 101.2 (C-1 of rhamnose).

High-Resolution Mass Spectrometry (HR-MS) confirms the molecular formula (C₄₂H₆₄O₁₄) via [M+H]⁺ at m/z 793.4321 (calculated 793.4324, Δ = 0.3 ppm).

Comparison with Related Compounds

Gypsogenin 3-O-glucuronide (C₃₇H₅₆O₁₀), isolated from Silene vulgaris, lacks the rhamnose unit, evidenced by the absence of a methyl group signal in its ¹H NMR. This distinction underscores the importance of monosaccharide sequencing in structural assignments.

Challenges and Methodological Considerations

Stability Issues

This compound is sensitive to acidic conditions, which hydrolyze its glycosidic bonds. Neutral pH must be maintained during extraction, and lyophilization is preferred over rotary evaporation to prevent degradation.

Scalability

Industrial-scale production faces bottlenecks in chromatographic steps. Countercurrent chromatography (CCC) has been proposed to replace silica gel columns, offering higher throughput and reduced solvent consumption .

Q & A

Q. What are the primary natural sources of Gypsogenin 3-O-rhamnosylglucuronide, and how can its presence be confirmed in plant extracts?

this compound is predominantly found in Gypsophila species (e.g., G. scorzonerifolia and G. acutifolia), where it acts as a prosaponin. Identification involves:

  • HPLC analysis : Utilize a C18 column with methanol-water (80:20) mobile phase at 0.8 mL/min flow rate and 210 nm detection, validated for linearity (r=0.9999) and recovery rates (98.8%) .
  • Genetic markers : RAPD and ISSR molecular techniques can distinguish Gypsophila species with high saponin content, correlating genetic diversity with chemical profiles .

Q. What methodologies are recommended for structural elucidation of this compound?

Structural characterization requires:

  • 2D NMR techniques : HSQC, HMBC, and COSY to assign proton and carbon signals, particularly for distinguishing rhamnosylglucuronide moieties and triterpenoid aglycone connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₃₇H₅₆O₁₀) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers quantify this compound in complex matrices, and what validation parameters are critical?

Quantification requires:

  • Validated HPLC protocols : Ensure specificity using reference standards, linear calibration curves (0.612–3.672 μg range), and precision testing (RSD <1%). Include recovery studies to assess matrix interference .
  • Metabolomic approaches : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity in biological samples (e.g., plant cell cultures or in vitro assays) .

Q. What experimental designs are optimal for investigating the compound’s cytotoxic mechanisms in mammalian cells?

  • Cell line models : Use THP-1 (human leukemia monocytes) or macrophage cell lines to assess dose-dependent cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values via MTT assays .
  • Mechanistic studies : Combine flow cytometry (apoptosis/necrosis assays) and Western blotting to evaluate pathways like caspase activation or mitochondrial membrane disruption .

Q. How do genetic and environmental factors influence saponin biosynthesis in Gypsophila species?

  • Genetic analysis : Compare transcriptomes of high- and low-saponin-producing species to identify biosynthetic genes (e.g., cytochrome P450s or glycosyltransferases) .
  • Environmental modulation : Test light intensity, nutrient stress, or elicitors (e.g., methyl jasmonate) in hydroponic systems to enhance saponin yield .

Q. How should researchers address contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

  • Standardized extraction : Control for solvent polarity (e.g., methanol vs. aqueous extracts) and saponin purity, as impurities may mask or alter bioactivity .
  • Species-specific profiling : Cross-reference chemical profiles (via LC-MS) with bioactivity data to rule out confounding compounds (e.g., flavonoids or alkaloids) .

Q. What advanced techniques resolve challenges in synthesizing or modifying this compound derivatives?

  • Enzymatic glycosylation : Use recombinant glycosyltransferases to regioselectively modify the aglycone core .
  • Semi-synthesis : Start with gypsogenin methyl ester (CAS 96553-02-5) for selective glucuronidation, monitored by TLC and NMR .

Methodological Considerations Table

Research AspectRecommended TechniqueKey ParametersReferences
Quantification HPLC-UVColumn: C18; λ=210 nm; RSD <0.36%
Structural Analysis 2D NMR (HSQC/HMBC)Assign aglycone vs. sugar signals
Cytotoxicity THP-1 cell assayIC₅₀ calculation via nonlinear regression
Biosynthesis Study RAPD/ISSR markersGenetic distance analysis (Nei’s index)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Gypsogenin 3-O-rhamnosylglucuronide
Reactant of Route 2
Gypsogenin 3-O-rhamnosylglucuronide

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